molecular formula C8H5F3N2O2S B143402 N-Hydroxy Riluzole CAS No. 179070-90-7

N-Hydroxy Riluzole

カタログ番号: B143402
CAS番号: 179070-90-7
分子量: 250.20 g/mol
InChIキー: MFGRTKLVQQZZIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ヒドロキシリルゾールは、抗グルタミン酸薬リルゾールの代謝物です。 これは、ヒト肝ミクロソームにおけるシトクロムP450アイソフォームCYP1A2によって主にリルゾールから生成されます 。この化合物は神経保護作用で知られており、様々な科学研究に応用されています。

2. 製法

合成経路と反応条件: N-ヒドロキシリルゾールの合成には、リルゾールのヒドロキシル化が含まれます。 このプロセスは、シトクロムP450酵素系、特にCYP1A2アイソフォームによって触媒されます 。反応条件は、通常、変換を促進するためにヒト肝ミクロソームを使用します。

工業的生産方法: N-ヒドロキシリルゾールの工業的生産は、リルゾールのヒドロキシル化を実現するために、ヒト肝ミクロソームまたは組換え酵素を用いた生体触媒を利用する同様の経路に従います。このプロセスは、温度、pH、酵素濃度などの反応パラメータを制御することで、大規模生産向けに最適化されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy Riluzole involves the hydroxylation of riluzole. This process is catalyzed by the cytochrome P450 enzyme system, specifically the CYP1A2 isoform . The reaction conditions typically involve the use of human hepatic microsomes to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound follows a similar pathway, utilizing biocatalysis with human hepatic microsomes or recombinant enzymes to achieve the hydroxylation of riluzole. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pH, and enzyme concentration.

化学反応の分析

反応の種類: N-ヒドロキシリルゾールは、以下を含む様々な化学反応を起こします。

    酸化: この化合物は、さらに酸化されて異なる代謝物を生成することができます。

    還元: 還元反応によって、N-ヒドロキシリルゾールをリルゾールに戻すことができます。

    置換: この化合物は、官能基が他の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: 条件は置換基によって異なりますが、通常は求核試薬または求電子試薬が含まれます。

主な生成物:

    酸化: N-ヒドロキシリルゾールのさらに酸化された代謝物。

    還元: リルゾール。

    置換: N-ヒドロキシリルゾールの様々な置換誘導体。

4. 科学研究への応用

N-ヒドロキシリルゾールは、以下を含む科学研究で幅広い用途があります。

科学的研究の応用

Pharmacological Mechanisms

N-Hydroxy Riluzole exhibits several biological activities similar to its parent compound:

  • Glutamate Modulation : It plays a role in regulating glutamate levels, which is vital for preventing excitotoxicity associated with neurodegenerative diseases.
  • Neuroprotection : Research indicates that it may provide neuroprotective effects in conditions like amyotrophic lateral sclerosis (ALS), multiple sclerosis, and other neurodegenerative disorders .

Therapeutic Applications

The primary applications of this compound include:

  • Treatment of ALS : As part of riluzole therapy, it contributes to extending survival and improving quality of life for ALS patients by reducing the rate of neuronal degeneration .
  • Psychiatric Disorders : Emerging evidence suggests potential benefits in treating conditions such as depression and obsessive-compulsive disorder (OCD). For instance, case studies have shown significant improvements in OCD symptoms when riluzole was administered alongside standard treatments .

Table 1: Summary of Clinical Studies Involving this compound

Study TypeConditionSample SizeDosageOutcomes
Open-labelOCD13100 mg/day54% showed a >35% reduction in Y-BOCS scores; significant improvement noted .
Case reportPTSD and BPD250 mg BIDNo self-injurious behavior after treatment; sustained improvement noted .
Open-labelGeneralized Anxiety Disorder18100 mg/day80% response rate; median time to response was 2.5 weeks .
Double-blind trialPediatric OCD37VariableImprovements in symptoms were noted; no significant advantage over placebo .

生物活性

N-Hydroxy Riluzole, a metabolite of the FDA-approved drug Riluzole, has garnered attention for its biological activity, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). This article delves into the compound's biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by detailed research findings and case studies.

Overview of this compound

This compound (also known as RPR112512) is formed through the oxidative metabolism of Riluzole, primarily via the cytochrome P450 enzyme CYP1A2 in the liver. The addition of a hydroxyl group to the nitrogen atom enhances its pharmacological activity, particularly in modulating glutamate neurotransmission, which is crucial for neuronal communication and plasticity.

This compound shares several biological activities with its parent compound. Its primary mechanisms include:

  • Glutamate Modulation : It plays a significant role in regulating glutamate levels in the central nervous system, which is vital for preventing excitotoxicity—a condition that can lead to neuronal damage and death.
  • Neuroprotection : By modulating voltage-gated sodium channels (VGSCs), this compound contributes to stabilizing hyperexcitable neurons commonly observed in ALS .
  • Metabolic Pathways : Following its formation, this compound undergoes further metabolism, including glucuronidation, leading to various conjugated metabolites primarily excreted through urine.

Pharmacological Effects

A systematic review of literature highlights various studies examining the effects of Riluzole and its metabolites on mood disorders and neurodegenerative conditions. Notably:

Comparative Studies

The following table summarizes findings from various studies related to the biological activity of this compound and its parent compound:

Study ReferenceConditionTreatmentOutcomeNotes
Coric et al. 2003OCD/MDD100 mg/day RiluzoleSignificant anti-obsessional effectsCase study with notable improvement over 8 weeks
Mathew et al. 2005GAD100 mg/day Riluzole80% remission rateOpen-label trial with rapid response
Pittenger et al. 2005Self-injurious behavior50 mg BID RiluzoleNo more self-harm after 6 weeksLong-term improvement observed

Future Directions

Research into this compound is still emerging. Given its potential roles in neuroprotection and modulation of neurotransmitter systems, future studies should focus on:

  • Clinical Trials : Investigating the direct effects of this compound on ALS and other neurodegenerative diseases.
  • Mechanistic Studies : Exploring its interactions at the molecular level with glutamate receptors and sodium channels.
  • Psychiatric Research : Assessing its efficacy in mood disorders beyond what has been established for Riluzole.

特性

IUPAC Name

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGRTKLVQQZZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431979
Record name N-Hydroxy Riluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179070-90-7
Record name N-Hydroxyriluzole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy Riluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXYRILUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

21.81 g of hydroxylamine hydrochloride are added to 17.61 g of potassium hydroxide in solution in 350 ml of methanol at a temperature in the region of 20° C. and the reaction mixture is brought to reflux for 10 minutes. 13.24 g of 2-chloro-6-(trifluoromethoxy)benzothiazole are then added and the reaction is continued at reflux for 5 hours. After cooling to a temperature in the region of 20° C., the precipitate formed is filtered off and the filtrate concentrated to dryness under reduced pressure (15 mm Hg, 2 kPa). The crude product thus obtained is purified by flash chromatography on a silica column, using an ethyl acetate/cyclohexane (20/80 by volume) mixture as eluent. 7.35 g of 2-hydroxyamino-6-(trifluoromethoxy)benzothiazole are thus isolated in the form of an orangey-yellow powder melting with decomposition at 119° C. [(Analysis % calculated C: 38.40, H: 2.01, F: 22.78, N: 11.20, S: 12.82; % found C: 38.7, H: 1.9, F: 22.3, N: 11.1, S: 12.6); 1H N.M.R. spectrum (250 MHz, d6-(CD3)2SO, at a temperature of 373 K, δ in ppm): 7.22 (mt, 2H, H 4 and H 5), 7.62 (broad s, 1H, H 7), 9.55 and from 9.50 to 11.00 (respectively broad s and unresolved peak, each 1H, NHOH)].
Quantity
21.81 g
Type
reactant
Reaction Step One
Quantity
17.61 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy Riluzole
Reactant of Route 2
N-Hydroxy Riluzole
Reactant of Route 3
N-Hydroxy Riluzole
Reactant of Route 4
Reactant of Route 4
N-Hydroxy Riluzole
Reactant of Route 5
N-Hydroxy Riluzole
Reactant of Route 6
N-Hydroxy Riluzole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。